N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves the reaction of heterocyclic ketene aminals with benzoyl chloride under acidic conditions. The reaction proceeds through a cascade mechanism, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-HIV agent, with studies indicating moderate inhibitory properties against HIV-1.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It has been investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, in anti-HIV studies, the compound binds to the active site of HIV-1 integrase, inhibiting its activity and preventing viral DNA integration into the host genome . The keto oxygen atom and nitrogen atom of the pyrido[1,2-a]pyrimidine ring play crucial roles in chelating metal ions, which is essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate
- 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl tetradecanoate
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide stands out due to its specific structural features, such as the fused pyridine and pyrimidine rings, which confer unique chemical properties and potential biological activities. Its ability to interact with metal ions and biological targets makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
81000-07-9 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29g/mol |
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-14(18-15(20)12-7-3-2-4-8-12)16(21)19-10-6-5-9-13(19)17-11/h2-10H,1H3,(H,18,20) |
InChI Key |
HFDLRXXAFWVOGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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